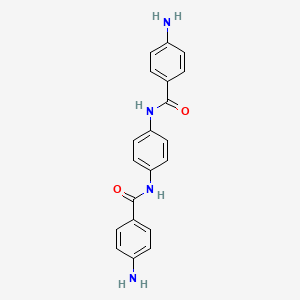

N,N'-(1,4-Phenylene)bis(4-aminobenzamide)

Descripción general

Descripción

Benzamide, N,N’-1,4-phenylenebis(4-amino-) is a chemical compound with the molecular formula C20H18N4O2. It is also known by other names such as N,N’-Dibenzoyl-p-phenylenediamine and 1,4-Dibenzamido benzene . This compound is characterized by its aromatic structure, which includes two benzamide groups connected by a 1,4-phenylenebis linkage.

Métodos De Preparación

The synthesis of Benzamide, N,N’-1,4-phenylenebis(4-amino-) typically involves the reaction of 1,4-phenylenediamine with benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . The industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Oxidation and Reduction Reactions

The compound undergoes redox reactions due to its electron-rich aromatic system:

-

Oxidation : Reacts with oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions, leading to hydroxylated or quinone-like derivatives.

-

Reduction : Treatment with lithium aluminum hydride (LiAlH₄) reduces the amide groups to secondary amines, forming N,N'-(1,4-phenylene)bis(4-aminobenzylamine) .

Electrophilic Aromatic Substitution

The aromatic rings participate in electrophilic substitution under controlled conditions:

-

Nitration : Reacts with nitric acid (HNO₃) in sulfuric acid (H₂SO₄) to yield nitro-substituted derivatives at the para positions of the benzamide rings.

-

Sulfonation : Forms sulfonated products when treated with fuming sulfuric acid.

Acid Hydrolysis and Deprotection

The amide bonds are susceptible to acidic hydrolysis:

-

Reaction with HCl in ethanol at 90°C cleaves amide bonds, generating 1,4-phenylenediamine and 4-aminobenzoic acid derivatives .

-

Deprotection of Boc-protected intermediates (e.g., 1,2-bis(4-bocaminosalicylamido)benzene) using HCl yields free amino groups .

Schiff Base Formation

The primary amino groups react with aldehydes to form Schiff bases:

| Reaction Component | Product | Conditions |

|---|---|---|

| 3,4-Dichlorobenzaldehyde | N,N'-bis(4-((E)-(3,4-dichlorobenzylidene)amino)benzamide) | Ethanol, reflux (5 h) |

Condensation with Acyl Chlorides

The amino groups undergo condensation with acyl chlorides:

-

Reaction with 3,4,5-trimethoxybenzoyl chloride produces trimethoxybenzamide derivatives .

-

Example: Formation of N,N′-bis(4-(3,4,5-trimethoxybenzamido)benzene under reflux .

Coordination with Metal Ions

The compound acts as a tetradentate ligand (N₂O₂ donor) for transition metals:

Polymerization Reactions

The diamine structure enables synthesis of high-performance polymers:

-

Polyamideimides (PAIs) : Reacts with dianhydrides (e.g., pyromellitic dianhydride (PMDA)) to form thermally stable PAIs.

| Dianhydride | T₅% (°C)* | T₉ (°C) | Tensile Strength (MPa) |

|---------------|-----------|---------|------------------------|

| PMDA | 466 | 219 | >280 |

| BTDA | 425 | 231 | 220 |

T₅%: Temperature at 5% weight loss; T₉: Glass transition temperature .

Substitution Reactions with α-Bromoketones

The amino groups undergo nucleophilic substitution with α-bromoketones:

| α-Bromoketone | Product Yield (%) | Reaction Time |

|---|---|---|

| Phenacyl bromide | 36 | 8 h |

| 4-Chlorophenacyl bromide | 55 | 8 h |

| Reactions conducted in DMF with K₂CO₃ . |

Key Reaction Mechanisms

-

Amide Hydrolysis : Acid-catalyzed cleavage proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water .

-

Schiff Base Formation : Involves nucleophilic addition of the amino group to the aldehyde carbonyl, followed by dehydration .

This compound’s reactivity underpins its utility in synthesizing bioactive molecules, coordination complexes, and advanced polymers, as evidenced by peer-reviewed studies .

Aplicaciones Científicas De Investigación

N,N'-(1,4-Phenylene)bis(4-aminobenzamide), also known as benzamide, N,N'-1,4-phenylenebis(4-amino-), is a compound with diverse applications in chemistry, biology, medicine, and industry, owing to its unique structure that facilitates specific molecular interactions.

Scientific Research Applications

Chemistry N,N'-(1,4-Phenylene)bis(4-aminobenzamide) serves as a building block in synthesizing complex organic molecules. It can undergo oxidation using agents like potassium permanganate or hydrogen peroxide, reduction to corresponding amines using reducing agents like lithium aluminum hydride, and electrophilic substitution reactions on its aromatic rings.

Biology The compound is actively studied for its potential biological activities, particularly its interactions with enzymes and proteins. Its biological activity is attributed to its ability to interact with specific enzymes and receptors within cells, forming hydrogen bonds and hydrophobic interactions that alter the activity of these molecular targets.

Medicine Current research explores the potential of N,N'-(1,4-Phenylene)bis(4-aminobenzamide) as a pharmaceutical intermediate or active ingredient.

Industry It is utilized in the production of polymers, dyes, and other industrial chemicals. For instance, it is used in creating thermostable polyamideimides for various applications .

N,N'-(1,4-Phenylene)bis(4-aminobenzamide) exhibits antibacterial activity against bacterial strains like Staphylococcus aureus and Escherichia coli. Metal complexes of this compound, such as those with Ni(II), Co(II), and Cu(II), display even greater antibacterial activity than the free ligand, indicating a synergistic effect when combined with metal ions. The enhanced activity of metal complexes compared to the free ligand suggests a synergistic effect .

The compound has also been investigated for its potential as an anticancer agent. Preliminary studies suggest it may inhibit tumor cell proliferation through apoptosis and cell cycle arrest.

Case Studies

Antibacterial Study A study evaluated the antibacterial efficacy of metal complexes derived from N,N'-(1,4-Phenylene)bis(4-aminobenzamide). The results indicated that these complexes had enhanced inhibitory effects against both Staphylococcus aureus and Escherichia coli compared to the uncomplexed ligand.

| Bacterial Strain | Activity |

|---|---|

| Staphylococcus aureus | Effective |

| Escherichia coli | Effective |

Anticancer Research An investigation focused on the compound's potential in cancer therapy, and results showed that derivatives of N,N'-(1,4-Phenylene)bis(4-aminobenzamide) could induce apoptosis in cancer cells and inhibit tumor growth in xenograft models.

Mecanismo De Acción

The mechanism of action of Benzamide, N,N’-1,4-phenylenebis(4-amino-) involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The specific pathways involved depend on the biological context and the nature of the target molecules .

Comparación Con Compuestos Similares

Benzamide, N,N’-1,4-phenylenebis(4-amino-) can be compared with other similar compounds such as:

Benzamide, 4-amino-: This compound has a similar structure but with only one benzamide group.

N,N’-Dibenzoyl-p-phenylenediamine: This is another name for Benzamide, N,N’-1,4-phenylenebis(4-amino-), highlighting its dibenzoyl structure.

The uniqueness of Benzamide, N,N’-1,4-phenylenebis(4-amino-) lies in its specific structure, which allows for unique interactions and applications in various fields.

Actividad Biológica

N,N'-(1,4-Phenylene)bis(4-aminobenzamide), also known as benzamide, N,N'-1,4-phenylenebis(4-amino-), is a compound with significant biological activity. This article explores its synthesis, biological properties, and potential applications in medicine and biochemistry.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 346.38 g/mol

- CAS Number : 2362-26-7

The compound features a central phenylene group flanked by two 4-aminobenzamide moieties, which contributes to its biological interactions.

Synthesis

The synthesis of N,N'-(1,4-Phenylene)bis(4-aminobenzamide) typically involves the reaction of 1,4-phenylenediamine with benzoyl chloride in the presence of a base like pyridine. This method ensures the formation of the desired amide bonds while controlling side reactions.

Antimicrobial Properties

Research indicates that N,N'-(1,4-Phenylene)bis(4-aminobenzamide) exhibits notable antibacterial activity. Studies have demonstrated its effectiveness against various bacterial strains, including:

| Bacterial Strain | Activity |

|---|---|

| Staphylococcus aureus | Effective |

| Escherichia coli | Effective |

The compound's complexes with transition metals (e.g., Ni(II), Co(II), Cu(II)) have shown even greater antibacterial activity than the free ligand, suggesting a synergistic effect when combined with metal ions .

Anticancer Activity

N,N'-(1,4-Phenylene)bis(4-aminobenzamide) has been investigated for its potential as an anticancer agent. Preliminary studies indicate that it may inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, compounds derived from similar structures have demonstrated IC50 values in the low micromolar range against various cancer cell lines .

The biological activity of N,N'-(1,4-Phenylene)bis(4-aminobenzamide) is attributed to its ability to interact with specific enzymes and receptors within cells. The compound can form hydrogen bonds and hydrophobic interactions that alter the activity of these molecular targets. This mechanism is critical in understanding its potential therapeutic applications.

Case Studies

- Antibacterial Study : A study published in a peer-reviewed journal evaluated the antibacterial efficacy of metal complexes derived from N,N'-(1,4-Phenylene)bis(4-aminobenzamide). The results indicated that these complexes had enhanced inhibitory effects against both Staphylococcus aureus and Escherichia coli compared to the uncomplexed ligand .

- Anticancer Research : Another investigation focused on the compound's potential in cancer therapy. Results showed that derivatives of N,N'-(1,4-Phenylene)bis(4-aminobenzamide) could induce apoptosis in cancer cells and inhibit tumor growth in xenograft models .

Future Directions

Given its promising biological activities, further research into N,N'-(1,4-Phenylene)bis(4-aminobenzamide) could lead to novel therapeutic agents. Areas for future exploration include:

- Structural Modifications : Investigating how changes to the chemical structure impact biological activity.

- Combination Therapies : Assessing the efficacy of this compound in combination with other drugs to enhance therapeutic outcomes.

- Mechanistic Studies : Elucidating the precise molecular mechanisms through which this compound exerts its effects.

Propiedades

IUPAC Name |

4-amino-N-[4-[(4-aminobenzoyl)amino]phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O2/c21-15-5-1-13(2-6-15)19(25)23-17-9-11-18(12-10-17)24-20(26)14-3-7-16(22)8-4-14/h1-12H,21-22H2,(H,23,25)(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGTGOCSQAOUUFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40178292 | |

| Record name | Benzamide, N,N'-1,4-phenylenebis(4-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40178292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2362-26-7 | |

| Record name | N,N′-1,4-Phenylenebis[4-aminobenzamide] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2362-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, N,N'-1,4-phenylenebis(4-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002362267 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, N,N'-1,4-phenylenebis(4-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40178292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.